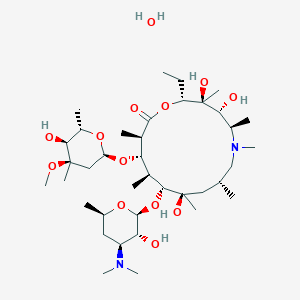
阿奇霉素一水合物
描述
Azithromycin Monohydrate is a macrolide antibiotic used to treat a variety of bacterial infections . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections and may be used instead of other macrolides for some sexually transmitted and enteric infections .
Synthesis Analysis
Azithromycin is a semi-synthetic macrolide, acid-stable, broad-spectrum, and second-generation antibiotic with improved pharmacokinetic properties . All the stereogenic quaternary carbon centers were elaborated by a desymmetrization of 2-substituted glycerols using a chiral imine/CuCl2 catalyst .
Molecular Structure Analysis
Azithromycin Monohydrate has a molecular formula of C38H74N2O13 and a molecular weight of 767.0 g/mol . It contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring .
Chemical Reactions Analysis
Azithromycin is soluble in saliva pH, but it is practically insoluble in water . This causes the drug to solubilize in the mouth and exposure to taste buds, thus feeling bitter .
Physical And Chemical Properties Analysis
Azithromycin is found in the form of a white crystalline powder . It is a moderately water-soluble drug, having a molecular weight of 748.984 g/mol .
科学研究应用
表征和稳定性
- 阿奇霉素一水合物 (AZM) 已被表征其稳定性和转化特性。研究表明,AZM 一水合物在溶解度研究期间可以转化为二水合物,而平衡溶解度没有显着变化。此特性对于了解其在各种制药过程中的行为至关重要 (Gandhi 等人,2002)。
抗病毒和抗炎特性
- 由于 AZM 增强抗病毒模式识别受体和诱导抗病毒 I 型和 III 型干扰素反应的能力,它已显示出对包括 SARS-CoV-2 在内的多种病毒的潜在抗病毒活性。它还表现出抗炎特性,这对治疗严重冠状病毒疾病 (COVID-19) 具有意义 (Oliver 和 Hinks,2020)。
调节免疫反应
- 研究表明,AZM 可以调节人类单核细胞衍生的树突状细胞和 CD4+ T 细胞中的免疫反应。它下调某些细胞表面分子的表达并抑制细胞因子产生。这些发现表明在各种炎症性疾病中具有治疗潜力 (Lin 等人,2016)。
与生物系统的相互作用
- 已经使用气相色谱-质谱法研究了 AZM 一水合物与生物系统的相互作用。这种方法允许检测生物液体中残留的 AZM,有助于法医和毒理学分析 (Thangadurai,2015)。
对细菌耐药性的影响
- AZM 的长期使用,尤其是在患有囊性纤维化等慢性病的患者中,与细菌(如金黄色葡萄球菌和嗜血杆菌属)中大环内酯类耐药性的增加有关。这突出了平衡其益处与增加细菌耐药性风险之间的必要性 (Phaff 等人,2006)。
在牙科保健中的应用
- 已经探索了 AZM 在牙周治疗中的作用。其特性超出了其抗生素能力,包括免疫调节作用,使其成为治疗晚期牙周疾病的候选者 (Hirsch 等人,2012)。
作用机制
安全和危害
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUPLSLYZHKKQT-WVVFQGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861063 | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin Monohydrate | |
CAS RN |
117772-70-0, 121470-24-4 | |
| Record name | Azithromycin dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117772-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azithromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121470244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,8R,10R,11R,13S,14R)-11-{[(2S,3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-{[(2R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZITHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTE4MNN1MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azithromycin Monohydrate exert its antibacterial effect?
A1: Azithromycin Monohydrate is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with the translocation of peptides during the translation process, ultimately halting bacterial growth. []
Q2: What is the molecular formula and weight of Azithromycin Monohydrate?
A2: The molecular formula of Azithromycin Monohydrate is C38H72N2O12•H2O. Its molecular weight is 785.0 g/mol. []
Q3: Does Azithromycin Monohydrate exhibit any particular challenges in terms of material handling?
A3: Yes, Azithromycin Monohydrate has a known tendency to adhere to metallic surfaces during various stages of processing, such as crystallization, drying, and grinding. This stickiness is attributed to the conformation and packing of the Azithromycin molecules within its crystal structure. The crystal habit exposes nitrogen and oxygen atoms on a specific crystal face, promoting interaction with metal surfaces. [, ]
Q4: How does the solubility of Azithromycin Monohydrate vary across different solvents?
A4: The solubility of Azithromycin Monohydrate has been investigated in a range of solvents. It demonstrates good solubility in ethanol, propan-2-ol, butan-1-ol, ethyl ethanoate, and 2-propanone. The solubility increases with temperature, suggesting an endothermic dissolution process. [] The Wilson equation has been identified as a suitable model to correlate the solubility data. []
Q5: What is known about the stability of different forms of Azithromycin?
A5: Studies have explored different forms of Azithromycin, including monohydrate and dihydrate. It's been found that Azithromycin Monohydrate can exhibit hygroscopicity. [] Research has focused on developing new forms, such as Azithromycin Ethanolate, with improved stability and reduced hygroscopicity compared to the monohydrate form. []
Q6: Does Azithromycin Monohydrate exist in different polymorphic forms?
A6: Yes, Azithromycin Monohydrate displays polymorphism, meaning it can exist in various crystalline forms with distinct arrangements of molecules within the crystal lattice. Several monohydrate pseudopolymorphs have been identified, including forms crystallized from ethanol, isopropanol, and methanol. [, ]
Q7: What methods are used to produce Azithromycin Monohydrate granules for pharmaceutical formulations?
A8: Wet granulation is a common method for producing Azithromycin Monohydrate granules. This process involves mixing Azithromycin Monohydrate particles with excipients and a granulating liquid. [] The resulting wet granules are dried to remove the liquid, forming solid granules that can be further processed for pharmaceutical formulations. []
Q8: Is there a way to synthesize Azithromycin Monohydrate directly without going through multiple steps?
A9: Yes, researchers have developed a one-step process for the preparation of Azithromycin Monohydrate Isopropanol Clathrate. This method uses 9-deoxo-9a-aza-9a-homoerythromycin A as the starting material and involves a series of reactions in isopropanol, including methylation and pH adjustment. [] This approach simplifies the synthesis and can improve production efficiency. []
Q9: How is the presence of Azithromycin Monohydrate confirmed and quantified in different matrices?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the determination of Azithromycin Monohydrate in biological fluids. [] This method offers high sensitivity and selectivity for accurate quantification of the drug in complex matrices.
Q10: Are there specific challenges in developing and validating analytical methods for Azithromycin Monohydrate?
A10: The physicochemical properties of Azithromycin Monohydrate, such as its tendency to interact with metal surfaces, can pose challenges during analytical method development and validation. It is crucial to select appropriate materials for sample handling and analysis to prevent drug loss due to adsorption. Careful optimization of extraction procedures and chromatographic conditions is essential to ensure accurate and reliable results.
Q11: Does Azithromycin Monohydrate cross the blood-brain barrier?
A12: While Azithromycin is generally considered to have limited penetration into the central nervous system, a study investigating its potential in a mouse model of Spinal Muscular Atrophy (SMA) found that Azithromycin Monohydrate administered directly into the brain (intracerebroventricularly) increased SMN protein levels in disease-relevant tissues. [] This finding suggests some degree of brain penetration under specific conditions, although further research is needed to fully understand the implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



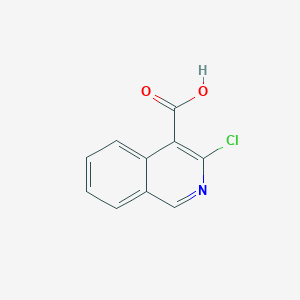
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
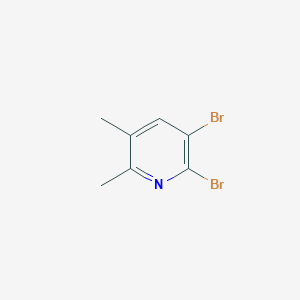
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
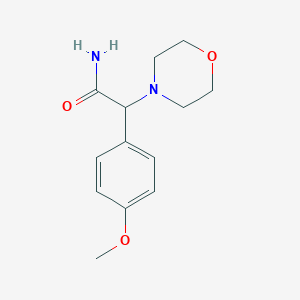
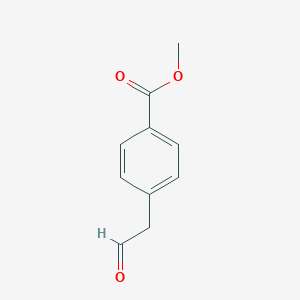

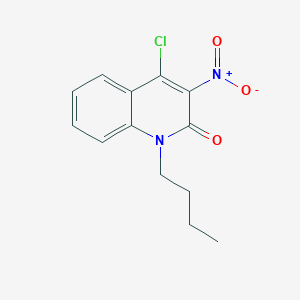
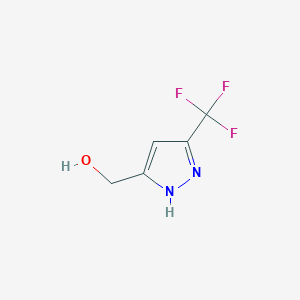
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)



![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)